Trimethylsilyl propiolate
Overview
Description
Trimethylsilyl propiolate: is an organic compound with the molecular formula C7H12O2Si. It is a derivative of propiolic acid where the hydrogen atom of the terminal alkyne is replaced by a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Trimethylsilyl propiolate typically involves the reaction of a lower alkyl propiolate with chlorotrimethylsilane in the presence of dry benzene and triethylamine . The reaction proceeds as follows:
- A lower alkyl propiolate is dissolved in dry benzene.
- Chlorotrimethylsilane is added to the solution.
- Triethylamine is introduced to the mixture to act as a base.
- The reaction mixture is stirred under an inert atmosphere until the reaction is complete.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl propiolate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Sodium benzeneselenolate: Used in regio- and stereoselective addition reactions.
Amberlyst 15 in methanol: Used for specific synthesis reactions.
Thionyl chloride in DMF: Used for hydrohalogenation reactions.
Major Products:
(Z)-3-(Phenylselanyl)prop-2-enamides: Formed from the reaction with sodium benzeneselenolate.
3-Chloro-3-(trimethylsilyl)prop-2-enoyl chloride: Formed from hydrohalogenation reactions.
Scientific Research Applications
Chemistry: Trimethylsilyl propiolate is used as a building block in organic synthesis. It is involved in the preparation of various complex molecules, including natural products and pharmaceuticals .
Biology and Medicine: While specific biological applications are less common, derivatives of this compound can be used in the synthesis of biologically active molecules, potentially leading to new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of Trimethylsilyl propiolate in chemical reactions involves the activation of the alkyne group by the trimethylsilyl substituent. This activation facilitates nucleophilic attack and subsequent reaction steps. The trimethylsilyl group can also be removed under specific conditions, revealing the reactive alkyne moiety for further transformations .
Comparison with Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-ol: A related compound where the ester group is replaced by a hydroxyl group.
Ethyl 3-(Trimethylsilyl)propiolate: An ester derivative with an ethyl group instead of a methyl group.
Uniqueness: Trimethylsilyl propiolate is unique due to its combination of the trimethylsilyl group and the ester functionality. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions while maintaining stability under various conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
3-trimethylsilylprop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2Si/c1-9(2,3)5-4-6(7)8/h1-3H3,(H,7,8)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEATTYBFBRNEB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O2Si- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623287 | |
Record name | 3-(Trimethylsilyl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19232-22-5 | |
Record name | 3-(Trimethylsilyl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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